molecular formula C7H11ClN2 B12883260 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B12883260
M. Wt: 158.63 g/mol
InChI Key: PAHYEQMXCDBXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-chloroethyl chloroformate. This reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

5-(1-chloroethyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,1-3H3

InChI Key

PAHYEQMXCDBXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C)Cl)C

Origin of Product

United States

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